2-Quinoxalinecarboxaldehyde, oxime, (E)-
Overview
Description
Quinoxaline-2-carbaldehyde oxime is a chemical compound with the CAS number 112032-32-3 . It is an industrial-grade compound with a content of 99% . It is a 2-substituted quinoxaline derivative used in the preparation of stabilized hemiacetals with a wide range of cosmetic uses .
Synthesis Analysis
Quinoxalines have been the subject of extensive research due to their wide range of physicochemical and biological activities . They are used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . Various synthetic strategies have been developed to access quinoxaline and its derivatives .
Chemical Reactions Analysis
Quinoxalines have been utilized in several publications for the design and development of numerous bioactive molecules . They have been decorated with proper functional groups using novel methodologies .
Physical And Chemical Properties Analysis
Quinoxaline-2-carbaldehyde oxime is an industrial-grade compound with a content of 99% . More specific physical and chemical properties were not found in the search results.
Scientific Research Applications
Oxidative Stress and Toxicity
Quinoxaline derivatives, including Quinoxaline-2-carbaldehyde oxime, have been studied for their role in oxidative stress and potential toxicity. Research highlights oxidative stress as a significant mechanism behind the toxicity of some quinoxaline derivatives, suggesting that understanding this pathway is crucial for mitigating adverse effects and improving therapeutic applications (Wang et al., 2016).
Heterocyclic Chemistry and Drug Development
Quinoxaline and its derivatives are critical in heterocyclic chemistry, offering a scaffold for developing drugs with various biomedical applications, including antimicrobial and chronic disease treatments. This versatility underscores the compound's significance in drug development and the potential for creating new therapies (Pereira et al., 2015).
Molecular Design and Device Applications
In materials science, quinoxaline derivatives, including Hexaazatriphenylene (HAT) derivatives, have been explored for their potential in electronic devices, sensors, and energy storage solutions. The electron-deficient nature of these compounds makes them suitable for various applications, demonstrating the broad utility of quinoxaline structures beyond pharmacology (Segura et al., 2015).
Pharmacological Profile
Quinoxaline derivatives exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects. These findings highlight the therapeutic potential of quinoxaline structures, providing a basis for further research into their mechanisms of action and potential clinical applications (Ramli et al., 2014).
Sulfonamide Hybrids for Therapeutic Applications
The combination of quinoxaline structures with sulfonamide groups has been investigated for enhancing therapeutic potential. Such hybrids have shown broad biomedical activities, suggesting that modifying quinoxaline derivatives can lead to advanced therapeutic agents against a variety of diseases (Irfan et al., 2021).
Future Directions
Quinoxalines have become a crucial component in drugs used to treat various conditions, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens . Quinoxalines are an essential moiety to treat infectious diseases, and numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .
Biochemical Analysis
Biochemical Properties
Quinoxaline-2-carbaldehyde oxime plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with oxidoreductases, a class of enzymes involved in oxidation-reduction reactions. These interactions often involve the formation of covalent bonds between the oxime group and the active sites of the enzymes, leading to either inhibition or activation of the enzyme’s activity. Additionally, quinoxaline-2-carbaldehyde oxime can bind to certain proteins, altering their conformation and affecting their biological functions .
Cellular Effects
The effects of quinoxaline-2-carbaldehyde oxime on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell growth, differentiation, and apoptosis. By interacting with key proteins in this pathway, quinoxaline-2-carbaldehyde oxime can alter the expression of genes involved in these processes, leading to changes in cellular behavior .
Molecular Mechanism
At the molecular level, quinoxaline-2-carbaldehyde oxime exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. The oxime group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. Additionally, quinoxaline-2-carbaldehyde oxime can inhibit or activate enzymes by binding to their active sites, thereby affecting the catalytic processes. Changes in gene expression are also a result of the compound’s interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of quinoxaline-2-carbaldehyde oxime can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that quinoxaline-2-carbaldehyde oxime is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been observed to cause sustained changes in cellular metabolism and gene expression, indicating its potential for lasting effects .
Dosage Effects in Animal Models
The effects of quinoxaline-2-carbaldehyde oxime vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential cytotoxicity. Threshold effects have been observed, where a specific dosage range results in optimal biological activity without causing harm .
Metabolic Pathways
Quinoxaline-2-carbaldehyde oxime is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the citric acid cycle. The compound’s interaction with oxidoreductases and other enzymes can lead to changes in metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, quinoxaline-2-carbaldehyde oxime is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The distribution of quinoxaline-2-carbaldehyde oxime within tissues is influenced by factors such as its solubility, binding affinity, and cellular uptake mechanisms .
Subcellular Localization
The subcellular localization of quinoxaline-2-carbaldehyde oxime is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of quinoxaline-2-carbaldehyde oxime within cells is a key determinant of its biological activity .
properties
IUPAC Name |
N-(quinoxalin-2-ylmethylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-11-6-7-5-10-8-3-1-2-4-9(8)12-7/h1-6,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEUVILQUUKSFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101298413 | |
Record name | 2-Quinoxalinecarboxaldehyde, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101298413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7483-32-1 | |
Record name | 2-Quinoxalinecarboxaldehyde, oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7483-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Quinoxalinecarboxaldehyde, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101298413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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